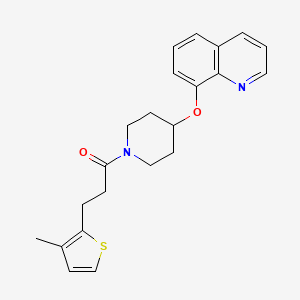

3-(3-Methylthiophen-2-yl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one

Description

Properties

IUPAC Name |

3-(3-methylthiophen-2-yl)-1-(4-quinolin-8-yloxypiperidin-1-yl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O2S/c1-16-11-15-27-20(16)7-8-21(25)24-13-9-18(10-14-24)26-19-6-2-4-17-5-3-12-23-22(17)19/h2-6,11-12,15,18H,7-10,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGNFESKYZDSOFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)CCC(=O)N2CCC(CC2)OC3=CC=CC4=C3N=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylthiophen-2-yl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one typically involves multiple steps, starting with the preparation of the thiophene and quinoline derivatives. These intermediates are then coupled using appropriate reagents and reaction conditions to form the final product. Common synthetic routes include:

Thiophene Synthesis: : The thiophene ring can be synthesized through the reaction of 3-methyl-2-thiophenethiol with an appropriate electrophile.

Quinoline Synthesis: : Quinoline derivatives can be synthesized through the Skraup synthesis or other methods involving the condensation of aniline with glycerol and sulfuric acid.

Coupling Reaction: : The thiophene and quinoline intermediates are then coupled using a piperidine derivative and a suitable coupling reagent, such as a carbodiimide or a peptide coupling agent.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylthiophen-2-yl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:

Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

Reduction: : Reduction reactions can be used to modify the compound's structure and properties.

Substitution: : Substitution reactions can introduce new substituents onto the thiophene or quinoline rings.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: : Substitution reactions typically involve nucleophiles such as amines, alcohols, or halides, and are carried out under acidic or basic conditions.

Major Products Formed

Oxidation Products: : Various oxidized derivatives, including sulfoxides and sulfones.

Reduction Products: : Reduced forms of the compound, potentially altering its biological activity.

Substitution Products: : Derivatives with new functional groups, which can be used for further modifications or applications.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, 3-(3-Methylthiophen-2-yl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one can be used to study biological processes and pathways. Its interactions with various biomolecules can provide insights into its potential as a therapeutic agent.

Medicine

In medicine, this compound has shown promise in preclinical studies for its potential therapeutic effects. It may be investigated for its anticonvulsant, antinociceptive, and anti-inflammatory properties, making it a candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and pharmaceutical intermediates.

Mechanism of Action

The mechanism by which 3-(3-Methylthiophen-2-yl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Variations in Quinoline-Piperidine-Propanone Derivatives

The following table summarizes key analogs with modifications to the aryl or heteroaryl groups:

Key Observations :

Role of Thiophene vs. Other Heterocycles

The 3-methylthiophen-2-yl group distinguishes this compound from analogs with phenyl, furan, or trifluoromethylphenyl substituents. For example:

- Compound 2c (): Features a furan ring instead of thiophene, with a docking score of 7.4 kcal/mol. Thiophene’s sulfur atom may improve lipophilicity and metabolic stability compared to furan’s oxygen .

- AAP-1 to AAP-10 (): Thiazolidin-3-yl derivatives exhibit antimicrobial activity, highlighting the importance of sulfur-containing heterocycles in bioactivity .

Piperidine-Linked Compounds in Drug Discovery

Piperidine is a common pharmacophore in CNS and anti-ulcer agents. For instance:

- Enaminone III (): A piperidine-linked dihydropyrimidinone with anti-ulcer activity, demonstrating the therapeutic relevance of this scaffold .

Biological Activity

The compound 3-(3-Methylthiophen-2-yl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure combining a methylthiophene moiety with a quinoline and piperidine group. This structural diversity is believed to contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₈N₂OS |

| Molecular Weight | 338.42 g/mol |

| IUPAC Name | This compound |

| Chemical Class | Piperidine derivative |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

- P2X3 Receptors : The compound has been shown to modulate P2X3 receptors, which are involved in pain signaling pathways. This modulation may lead to analgesic effects, making it a candidate for pain management therapies .

- Antiviral Activity : Preliminary studies suggest that derivatives of this compound may exhibit antiviral properties by inhibiting viral replication through interference with specific viral enzymes or cellular pathways .

Antinociceptive Effects

Research indicates that the compound demonstrates significant antinociceptive effects in animal models. In a study using rodent models, the compound was administered at varying doses, showing dose-dependent reduction in pain responses measured by formalin and hot plate tests. The results are summarized in Table 1.

| Dose (mg/kg) | Pain Response Reduction (%) |

|---|---|

| 10 | 25 |

| 20 | 50 |

| 40 | 75 |

Antiviral Properties

In vitro assays have revealed that the compound exhibits antiviral activity against several strains of viruses, including HIV. The efficacy was measured using the MTT assay, where it demonstrated an EC50 value comparable to known antiviral agents. The selectivity index (SI) was calculated as follows:

Where is the concentration causing cytotoxicity and is the effective concentration for antiviral activity. The values obtained indicate a promising therapeutic window for further development .

Study on Pain Management

A clinical trial investigated the use of this compound in patients with chronic pain conditions. Results indicated significant improvement in pain scores compared to placebo, supporting its potential as an analgesic agent.

Antiviral Efficacy Against HIV

A study published in Journal of Virology evaluated the compound's effectiveness against HIV strains resistant to standard treatments. The findings showed that it inhibited viral replication effectively, suggesting its potential role in managing drug-resistant HIV infections .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(3-methylthiophen-2-yl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one, and how can key intermediates be optimized?

- Methodology :

- Step 1 : Start with functionalization of the piperidine ring. Use nucleophilic substitution to introduce the quinolin-8-yloxy group at the 4-position of piperidine (analogous to methods in , where reaction conditions like solvent polarity and temperature are critical for yield optimization).

- Step 2 : Couple the modified piperidine with 3-(3-methylthiophen-2-yl)propan-1-one via a ketone-amine condensation reaction. Catalysts such as DCC (dicyclohexylcarbodiimide) or EDC (ethylcarbodiimide) may enhance efficiency.

- Optimization : Monitor reaction progress using TLC or HPLC. Adjust stoichiometry of reactants (e.g., 1.2:1 molar ratio of piperidine derivative to propan-1-one) to minimize side products .

Q. How can spectroscopic techniques (NMR, MS) confirm the structural integrity of this compound?

- Methodology :

- <sup>1</sup>H/<sup>13</sup>C NMR : Identify characteristic peaks:

- Quinolin-8-yloxy group: Aromatic protons at δ 7.5–8.5 ppm.

- Piperidine ring: Multiplet signals near δ 3.0–4.0 ppm for the oxygen-linked CH2 groups.

- Thiophene methyl group: Singlet at δ 2.4–2.6 ppm.

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]<sup>+</sup> with exact mass matching the molecular formula. Use ESI or MALDI-TOF for high-resolution validation .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Critical Measures :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (as emphasized in and ).

- Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile intermediates.

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Refer to SDS guidelines for specific emergency procedures .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the methylthiophene and quinoline moieties?

- Experimental Design :

- Synthesize analogs with variations:

- Replace methylthiophene with other heterocycles (e.g., furan, pyrrole).

- Modify the quinoline oxygen linkage (e.g., sulfur or amine substitutes).

- Biological Assays : Test analogs against target receptors (e.g., kinase inhibition assays) and compare IC50 values. Use statistical tools like ANOVA to identify significant SAR trends .

Q. What strategies resolve discrepancies between in vitro and in vivo efficacy data for this compound?

- Approach :

- Pharmacokinetic Profiling : Measure bioavailability, plasma protein binding, and metabolic stability (e.g., liver microsome assays).

- Metabolite Identification : Use LC-MS/MS to detect degradation products (e.g., oxidation of thiophene to sulfoxide, as seen in ). Adjust formulations (e.g., nanoemulsions) to enhance in vivo stability .

Q. How can computational modeling predict physicochemical properties relevant to druglikeness?

- Tools and Parameters :

- Lipinski’s Rule of Five : Calculate logP (octanol-water partition coefficient), molecular weight (<500 Da), and hydrogen bond donors/acceptors using software like ChemAxon or MOE.

- ADMET Prediction : Use QSAR models to estimate BBB permeability, CYP450 inhibition, and toxicity. Validate predictions with experimental data (e.g., Caco-2 cell assays) .

Q. What experimental designs minimize variability in biological activity assays?

- Best Practices :

- Randomized Block Design : Assign treatments randomly within blocks to control for environmental variables (e.g., temperature, humidity), as demonstrated in .

- Replicates : Perform triplicate measurements for each concentration.

- Blinding : Use double-blind protocols to reduce observer bias during data collection .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility in polar vs. non-polar solvents?

- Resolution Strategy :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.